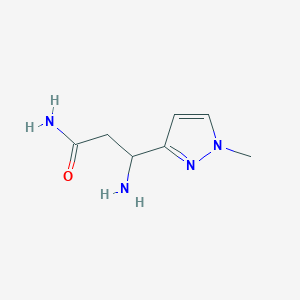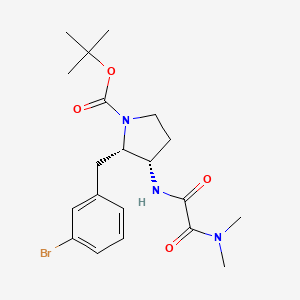
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a propanamide moiety, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxamide with appropriate reagents under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Wirkmechanismus
The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the propanamide moiety.
3-(Aminomethyl)pyrazole: Contains an aminomethyl group instead of the propanamide moiety.
3-Amino-5-methyl-1H-pyrazole: Features a methyl group at the 5-position instead of the propanamide moiety
Uniqueness
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
3-amino-3-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12) |
InChI-Schlüssel |
XZXSULWNHNQBQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13331332.png)

![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)
![6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13331350.png)

![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)
![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

![4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13331387.png)

![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)
![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)
